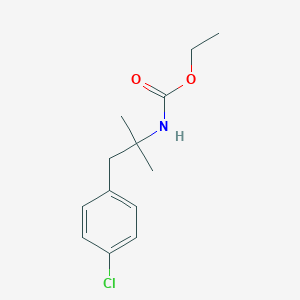

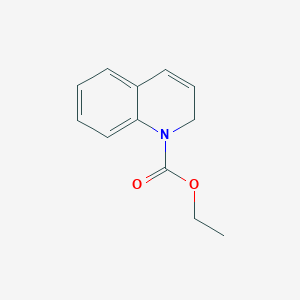

![molecular formula C8H16N2 B088015 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 1314981-01-5](/img/structure/B88015.png)

2-Amino-8-methyl-8-azabicyclo[3.2.1]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane and related compounds has been explored through various methods. For instance, Singh et al. (2007) describe a simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid, employing amide activation and the reduction and cyclization of a nitroenamine intermediate (Singh et al., 2007). This method also allows for the synthesis of several 3-substituted analogues, demonstrating the versatility of this synthetic route.

Molecular Structure Analysis

The molecular structure of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane derivatives has been extensively studied, with a focus on understanding their conformational and structural characteristics. Izquierdo et al. (1991) conducted a synthesis and structural analysis of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol, providing insights into the conformation of the cyclopentane and piperidine rings within these molecules (Izquierdo et al., 1991).

Chemical Reactions and Properties

Research into the chemical reactions and properties of 2-Amino-8-methyl-8-azabicyclo[3.2.1]octane and similar compounds reveals a broad spectrum of reactivity and chemical behavior. For example, the work by Burke et al. (1999) on the desymmetrization by ring-closing metathesis leading to 6,8-dioxabicyclo[3.2.1]octanes highlights innovative approaches to generating bicyclic structures with potential application in the synthesis of natural products (Burke et al., 1999).

Applications De Recherche Scientifique

-

Synthesis of Tropane Alkaloids

- Scientific Field : Organic & Biomolecular Chemistry

- Application Summary : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

- Methods of Application : The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

- Results or Outcomes : This methodology has been applied in the synthesis of tropane alkaloids .

-

Biosynthesis of Tropane Alkaloids in Solanaceae Family

- Scientific Field : Plant Biology

- Application Summary : The 8-methyl 8-azabicyclo[3.2.1]octane (tropine) ring is present in the chemical structure of tropane alkaloids, which are found in multiple distantly related lineages within the Solanaceae family .

- Methods of Application : The biosynthetic pathway for two tropane alkaloids in the Solanaceae family was studied by sequencing the genomes of three representative species that produce these alkaloids and one species that does not .

- Results or Outcomes : The study revealed a shared biosynthetic pathway responsible for the production of these alkaloids in the three species that produce them .

-

Drug Discovery

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .

- Methods of Application : The unique structure of 2-azabicyclo[3.2.1]octanes can make them a challenging scaffold to acquire . Various synthetic approaches have been developed to access this bicyclic architecture .

- Results or Outcomes : The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .

-

Traditional Chinese Medicine

- Scientific Field : Traditional Medicine

- Application Summary : The 2-azabicyclo[3.2.1]octane system is found in a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .

- Methods of Application : The plant Ormosia hosier is used in traditional Chinese medicine, and the alkaloids it contains are extracted for various uses .

- Results or Outcomes : The interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported these alkaloids .

-

Alkylation

- Scientific Field : Organic Chemistry

- Application Summary : The 2-azabicyclo[3.2.1]octane scaffold can be used in alkylation reactions . Alkylation is a process of transferring an alkyl group from one molecule to another .

- Methods of Application : The alkylation of the 2-azabicyclo[3.2.1]octane scaffold can be achieved through various synthetic approaches .

- Results or Outcomes : The alkylation of the 2-azabicyclo[3.2.1]octane scaffold has been successfully achieved, providing amines as products .

-

Biosynthesis of Tropane Alkaloids in Solanaceae Family

- Scientific Field : Plant Biology

- Application Summary : The 8-methyl 8-azabicyclo[3.2.1]octane (tropine) ring is present in the chemical structure of tropane alkaloids, which are found in multiple distantly related lineages within the Solanaceae family .

- Methods of Application : The biosynthetic pathway for two tropane alkaloids in the Solanaceae family was studied by sequencing the genomes of three representative species that produce these alkaloids and one species that does not .

- Results or Outcomes : The study revealed a shared biosynthetic pathway responsible for the production of these alkaloids in the three species that produce them .

Orientations Futures

Propriétés

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10-6-2-4-7(9)8(10)5-3-6/h6-8H,2-5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWWFIRHFFEWAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC(C1CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-8-methyl-8-azabicyclo[3.2.1]octane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)

![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)

![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)